N-(2,4-dimethylphenyl)-4-(dimethylsulfamoyl)benzamide
Description
N-(2,4-Dimethylphenyl)-4-(dimethylsulfamoyl)benzamide is a benzamide derivative featuring a dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the para position of the benzamide core and a 2,4-dimethylphenyl substituent on the amide nitrogen. This structural configuration confers unique physicochemical properties, such as enhanced solubility in polar aprotic solvents like DMSO due to the sulfonamide moiety, and increased lipophilicity from the dimethylphenyl group .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-10-16(13(2)11-12)18-17(20)14-6-8-15(9-7-14)23(21,22)19(3)4/h5-11H,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNYYQMLRRDBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Dimethylsulfamoyl Group
The synthesis begins with the functionalization of benzoic acid at the para position. 4-Chlorosulfonylbenzoic acid serves as the precursor, reacting with dimethylamine in tetrahydrofuran (THF) at 0–5°C to form 4-(dimethylsulfamoyl)benzoic acid (Eq. 1). This step proceeds via nucleophilic substitution, where the amine displaces the chloride on the sulfonyl group.
$$
\text{4-ClSO}2\text{C}6\text{H}4\text{COOH} + 2\ (\text{CH}3)2\text{NH} \rightarrow \text{4-[(CH}3\text{)}2\text{NSO}2]\text{C}6\text{H}4\text{COOH} + \text{NH(CH}3\text{)}2\cdot\text{HCl}
$$
Optimization Notes :
Formation of the Acid Chloride Intermediate
The carboxylic acid is converted to its reactive acyl chloride using thionyl chloride (SOCl$$_2$$) in dichloromethane (DCM) under reflux (Eq. 2). Catalytic N,N-dimethylformamide (DMF, 0.1 equiv.) accelerates the reaction by generating the reactive acyl imidazolium intermediate.
$$
\text{4-[(CH}3\text{)}2\text{NSO}2]\text{C}6\text{H}4\text{COOH} + \text{SOCl}2 \rightarrow \text{4-[(CH}3\text{)}2\text{NSO}2]\text{C}6\text{H}4\text{COCl} + \text{SO}2 + \text{HCl}
$$
Key Parameters :
Amide Coupling with 2,4-Dimethylaniline
The acid chloride reacts with 2,4-dimethylaniline in the presence of triethylamine (TEA) to form the target amide (Eq. 3). The base neutralizes HCl, shifting the equilibrium toward product formation.
$$
\text{4-[(CH}3\text{)}2\text{NSO}2]\text{C}6\text{H}4\text{COCl} + \text{H}2\text{NC}6\text{H}3(\text{CH}3)2\text{-2,4} \xrightarrow{\text{TEA}} \text{this compound}
$$
Reaction Conditions :
- Solvent: Anhydrous DCM or THF.
- Molar ratio: 1:1.2 (acid chloride:aniline) to compensate for volatility losses.
- Yield: 78–82% after purification.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Catalytic Enhancements
- DMF in Acid Chloride Formation : Reduces reaction time from 6 hours to 2.5 hours by facilitating intermediate stabilization.
- Molecular Sieves : Use of 4Å molecular sieves in the amide step absorbs moisture, improving yield by 5–7%.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethyl acetate/hexane (3:1 v/v), yielding white crystals with a melting point of 162–164°C.
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.05 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 7.21 (d, J = 8.0 Hz, 1H, ArH), 7.12 (s, 1H, ArH), 6.95 (d, J = 8.0 Hz, 1H, ArH), 3.08 (s, 6H, N(CH$$3$$)$$2$$), 2.32 (s, 3H, ArCH$$3$$), 2.28 (s, 3H, ArCH$$_3$$).
- IR (KBr) : 1675 cm$$^{-1}$$ (C=O stretch), 1320 cm$$^{-1}$$ (S=O asymmetric), 1150 cm$$^{-1}$$ (S=O symmetric).
Alternative Synthetic Approaches
Direct Sulfamoylation of Preformed Amide
An alternative route involves coupling 4-sulfamoylbenzoyl chloride with 2,4-dimethylaniline before introducing the dimethylamino group. However, this method suffers from lower yields (65–70%) due to competing sulfonamide hydrolysis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzamide moiety with a dimethylsulfamoyl group and a 2,4-dimethylphenyl substituent. The synthesis typically involves multi-step organic reactions, including:
- Formation of the benzamide core: This can be achieved through acylation reactions.
- Introduction of the dimethylsulfamoyl group: This step often involves sulfonamide formation using appropriate reagents.
- Modification of the 2,4-dimethylphenyl group: Friedel-Crafts reactions or other electrophilic aromatic substitutions may be employed.
Biological Activities
Research indicates that N-(2,4-dimethylphenyl)-4-(dimethylsulfamoyl)benzamide exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry. Notable activities include:
- Antimicrobial Properties: Compounds with similar structures have shown efficacy against various bacterial strains.
- Antitumor Activity: Some derivatives have been evaluated for their ability to inhibit tumor cell proliferation.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
Medicinal Chemistry
This compound is being explored as a potential drug candidate due to its unique structural features. Its ability to interact with multiple biological targets suggests it could be developed into a multitargeted directed ligand (MTDL), which is particularly valuable in treating complex diseases like cancer and neurodegenerative disorders.
Materials Science
The compound's unique properties may also lend themselves to applications in materials science. Its structural characteristics could be utilized in developing novel materials with specific electronic or optical properties.
Industrial Chemistry
In industrial settings, this compound can serve as an intermediate in synthesizing other complex organic compounds. This versatility makes it valuable for chemical manufacturing processes.
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of this compound against various bacteria. Results indicated significant inhibition of growth for several strains, suggesting its potential as an antimicrobial agent.
-
Antitumor Activity Assessment :
- Research involving cell lines demonstrated that the compound inhibited cell proliferation in certain cancer types. The study highlighted its mechanism of action involving apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Mechanism Exploration :
- Investigations into the anti-inflammatory properties revealed that this compound reduced pro-inflammatory cytokine production in vitro. This positions the compound as a candidate for further development in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Role of the Sulfonamide Group
The dimethylsulfamoyl group at the para position is a critical pharmacophore. In compound 50 (), this group enhances solubility and stabilizes interactions with TLR signaling components, prolonging NF-κB activation . Similarly, sulfonamide-containing derivatives in exhibit PD-L1 inhibition (>50% activity), suggesting that the sulfonamide moiety facilitates binding to immune checkpoint proteins .
Impact of the N-Aryl Substituent
For example, M6 (), which shares this substituent, shows favorable solubility in DMSO, a trait critical for in vitro assays . In contrast, compound 50’s thiazole-linked 4-bromophenyl group introduces π-π stacking capabilities, enhancing interactions with hydrophobic kinase domains .
Biological Activity
N-(2,4-dimethylphenyl)-4-(dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . The presence of a dimethylsulfamoyl group enhances its solubility and bioavailability, making it a candidate for various biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results suggest that the compound has potential as an antibacterial agent, particularly against resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines, it demonstrated cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10.5 |
| A549 (lung cancer) | 8.3 |
| HeLa (cervical cancer) | 6.7 |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : Studies have shown that the compound inhibits key enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria.
- Antioxidant Properties : It exhibits free radical scavenging activity, which may contribute to its protective effects against oxidative stress in cells.
Case Studies
- Study on Antibacterial Activity : A recent study published in Applied Sciences evaluated various derivatives of benzamide compounds, including this compound. The study concluded that modifications to the benzamide structure significantly influenced antibacterial potency against Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another investigation published in MDPI highlighted the cytotoxic effects of similar compounds on different cancer cell lines, establishing a structure-activity relationship that underscores the importance of specific functional groups in enhancing biological activity .
Q & A
Q. What synthetic strategies are employed for the preparation of N-(2,4-dimethylphenyl)-4-(dimethylsulfamoyl)benzamide?
The synthesis involves sequential alkylation and acylation reactions. For example:
- Alkylation : React 2,4-dimethylaniline with alkylating agents (e.g., Boc-protected amino alcohols) under basic conditions to introduce side chains.
- Acylation : Treat the intermediate with 4-(dimethylsulfamoyl)benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF).
- Deprotection : Use HCl to remove Boc groups, yielding the final product as an HCl salt. Optimization of solvent (DMF vs. THF) and temperature (0–25°C) improves yields .
Q. How is the compound characterized using spectroscopic methods?
- 1H/13C NMR : Aromatic protons (δ 6.8–8.1 ppm) and dimethyl groups (δ 2.1–2.5 ppm) confirm substitution patterns. Sulfonamide protons (if acidic) may appear as broad singlets .
- ESI-MS : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight. Fragmentation patterns distinguish regioisomers .
- FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹) and S=O (~1150 cm⁻¹) confirm functional groups .
Q. What preliminary biological screening approaches are recommended?
- Enzyme Inhibition Assays : Test against HDACs or kinases using fluorogenic substrates (e.g., Ac-H3 peptide for HDACs) at 0.1–100 μM concentrations.
- Cytotoxicity Profiling : Use MTT assays in cancer cell lines (MCF-7, HeLa) with 48-hour incubation. Parallel testing in non-cancerous cells (e.g., HEK293) assesses selectivity .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?
- Pharmacokinetic/Pharmacodynamic (PK/PD) Studies : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with effect.
- Metabolic Stability : Incubate with liver microsomes (1 mg/mL protein, NADPH regeneration system) to identify labile metabolites.
- Protein Binding : Use equilibrium dialysis to evaluate species-specific binding differences, as seen in benzamide HDAC inhibitors with brain region selectivity .
Q. What computational methods predict target engagement by the dimethylsulfamoyl moiety?
- Molecular Docking : Use AutoDock Vina to model interactions with homology-modeled targets (e.g., HDAC2). Prioritize poses with sulfonamide oxygen forming hydrogen bonds.
- Quantum Mechanics : DFT calculations (B3LYP/6-31G*) quantify electron-withdrawing effects of the dimethylsulfamoyl group on binding affinity .
- Molecular Dynamics : Simulate binding stability (AMBER, 100 ns) to assess conformational flexibility .
Q. How to optimize regioselectivity during benzamide functionalization?
- Directing Groups : Introduce pyridyl or aminoethyl substituents to guide C-H activation. For example, Pd(OAc)₂ (10 mol%) with AgOAc in DMF at 120°C enables regioselective arylation .
- Deuterium Labeling : Perform competitive experiments (kH/kD) to confirm mechanistic pathways.
- Structural Validation : Use NOESY NMR and X-ray crystallography to resolve regioisomeric ambiguities .
Data Contradiction Analysis
- Example : Discrepancies in HDAC inhibition potency across studies may arise from assay conditions (e.g., substrate concentration, incubation time). Standardize protocols using recombinant enzymes and controls like MS-275 .
- Resolution : Cross-validate findings with orthogonal assays (e.g., Western blotting for acetylated histone levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
